REACTION_SMILES
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[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][c:12]([S:16](=[O:17])(=[O:18])[Cl:19])[cH:13][cH:14][cH:15]1.[NH2:1][c:2]1[s:3][cH:4][n:5][n:6]1.[Na+:21].[OH-:20].[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[NH:1]([c:2]1[s:3][cH:4][n:5][n:6]1)[S:16]([c:12]1[cH:11][c:10]([N+:7](=[O:8])[O-:9])[cH:15][cH:14][cH:13]1)(=[O:17])=[O:18]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(S(=O)(=O)Cl)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Nc1nncs1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1cccc(S(=O)(=O)Nc2nncs2)c1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |